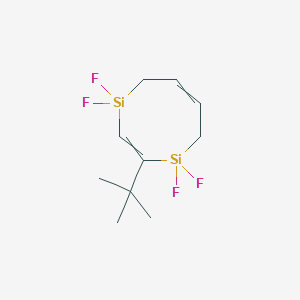methyl}diazenyl]phenyl}arsonic acid CAS No. 106129-90-2](/img/structure/B14318072.png)
{2-[(E)-{[2-(4-Chlorophenyl)hydrazinylidene](phenyl)methyl}diazenyl]phenyl}arsonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{2-(E)-{[2-(4-Chlorophenyl)hydrazinylidenemethyl}diazenyl]phenyl}arsonic acid is a complex organic compound characterized by the presence of an arsonic acid group, a diazenyl linkage, and a chlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-(E)-{[2-(4-Chlorophenyl)hydrazinylidenemethyl}diazenyl]phenyl}arsonic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorophenylhydrazine with benzaldehyde to form a hydrazone intermediate. This intermediate is then subjected to diazotization and subsequent coupling with an arsonic acid derivative to yield the final product. The reaction conditions often require controlled temperatures, acidic or basic environments, and specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of {2-(E)-{[2-(4-Chlorophenyl)hydrazinylidenemethyl}diazenyl]phenyl}arsonic acid may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
{2-(E)-{[2-(4-Chlorophenyl)hydrazinylidenemethyl}diazenyl]phenyl}arsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the diazenyl linkage to amines or other reduced forms.
Substitution: The arsonic acid group can participate in substitution reactions, leading to the formation of different arsonic acid derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pH, and solvent choice are critical factors that influence the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield arsonic acid oxides, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of arsonic acid analogs with different functional groups.
科学研究应用
{2-(E)-{[2-(4-Chlorophenyl)hydrazinylidenemethyl}diazenyl]phenyl}arsonic acid has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of {2-(E)-{[2-(4-Chlorophenyl)hydrazinylidenemethyl}diazenyl]phenyl}arsonic acid involves its interaction with specific molecular targets and pathways. The arsonic acid group can form covalent bonds with biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. The diazenyl linkage may also play a role in modulating the compound’s reactivity and biological activity.
相似化合物的比较
Similar Compounds
4-Chlorophenylhydrazine: A precursor in the synthesis of the target compound.
Benzaldehyde: Another precursor used in the initial steps of synthesis.
Arsonic Acid Derivatives: Compounds with similar arsonic acid groups but different substituents.
Uniqueness
{2-(E)-{[2-(4-Chlorophenyl)hydrazinylidenemethyl}diazenyl]phenyl}arsonic acid is unique due to its combination of structural features, including the arsonic acid group, diazenyl linkage, and chlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
CAS 编号 |
106129-90-2 |
|---|---|
分子式 |
C19H16AsClN4O3 |
分子量 |
458.7 g/mol |
IUPAC 名称 |
[2-[[N-(4-chloroanilino)-C-phenylcarbonimidoyl]diazenyl]phenyl]arsonic acid |
InChI |
InChI=1S/C19H16AsClN4O3/c21-15-10-12-16(13-11-15)22-24-19(14-6-2-1-3-7-14)25-23-18-9-5-4-8-17(18)20(26,27)28/h1-13,22H,(H2,26,27,28) |
InChI 键 |
ZTNYBMVDNMHWGE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)Cl)N=NC3=CC=CC=C3[As](=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N'-[Methylenedi(4,1-phenylene)]bis(N-acetylbenzamide)](/img/structure/B14317989.png)
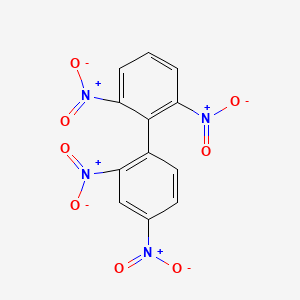
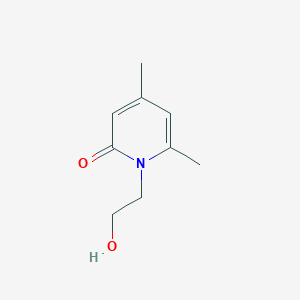

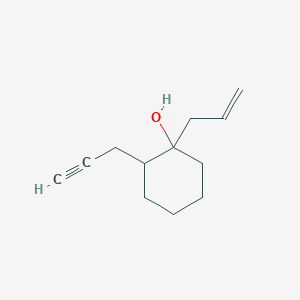
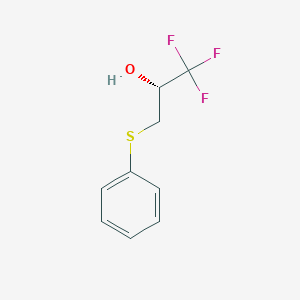

![2-[(E)-2-(3,3-dimethylindol-2-yl)ethenyl]benzenethiol](/img/structure/B14318047.png)
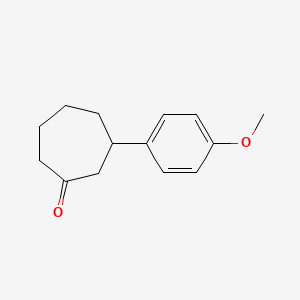
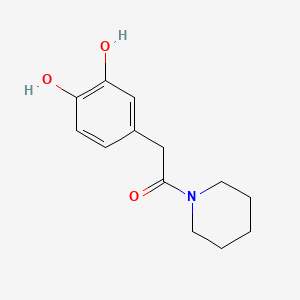
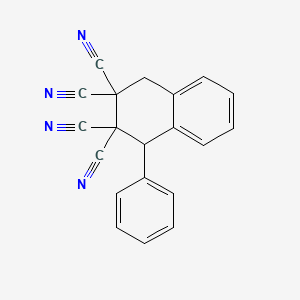
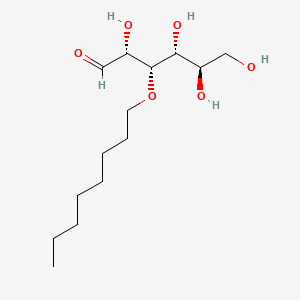
![2,3-Dimethyl-7-(1-nitroethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14318089.png)
